molecular formula C12H17N B1642322 1-Benzyl-3-methylpyrrolidine

1-Benzyl-3-methylpyrrolidine

Cat. No.: B1642322
M. Wt: 175.27 g/mol
InChI Key: MJIUUKUNEAAVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-methylpyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-benzyl-3-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-11-7-8-13(9-11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIUUKUNEAAVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345829
Record name 1-Benzyl-3-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96240-08-3
Record name 1-Benzyl-3-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Pyrrolidine Derivatives in Organic Synthesis Research

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a crucial structural motif in organic and medicinal chemistry. ontosight.airesearchgate.nettandfonline.com Its prevalence in a wide array of biologically active natural products, such as alkaloids like nicotine (B1678760) and hygrine, underscores its importance. nih.gov Pyrrolidine derivatives are not only found in nature but are also integral components of numerous synthetic drugs, acting as vital building blocks for pharmaceuticals with diverse therapeutic applications. nih.govnih.gov These applications span treatments for cancer, bacterial infections, and diabetes, among others. researchgate.nettandfonline.com

The versatility of the pyrrolidine scaffold stems from several key features. Its three-dimensional, non-planar structure allows for the exploration of a wider range of chemical space compared to its aromatic counterpart, pyrrole. nih.gov This "pseudorotation" of the ring, coupled with the potential for multiple stereogenic centers, provides a high degree of stereochemical diversity. nih.gov This is particularly valuable in the design of chiral ligands, organocatalysts, and as chiral controllers in asymmetric synthesis. nih.gov The development of novel synthetic methodologies, including multicomponent reactions (MCRs), has further expanded the accessibility and diversity of pyrrolidine derivatives, making them a continued focus of intensive research in organic synthesis. researchgate.nettandfonline.com

Overview of N Benzylated Pyrrolidines in Academic Contexts

Enantioselective and Diastereoselective Synthesis of N-Benzylpyrrolidine Scaffolds

The precise control of stereochemistry in the synthesis of N-benzylpyrrolidine derivatives is a key challenge. Modern synthetic chemistry has produced several powerful methods to achieve high levels of enantioselectivity and diastereoselectivity.

Metal-Catalyzed Stereoselective Approaches

Transition metal catalysis offers a versatile toolkit for the construction of complex molecular architectures from simple precursors. Catalysts based on palladium, cobalt, nickel, and iridium have been instrumental in developing efficient routes to N-benzylpyrrolidines.

A highly efficient method for the stereoselective synthesis of N-aryl-2-benzylpyrrolidines involves a palladium-catalyzed tandem reaction. acs.orgnih.gov This one-pot process combines the N-arylation of a primary γ-amino alkene with a subsequent intramolecular carboamination, forming two C-N bonds, one C-C bond, a new ring, and a stereocenter in a single operation. acs.orgnih.gov

The process begins with the N-arylation of a 4-pentenylamine derivative using an aryl bromide. This is followed by the introduction of a second, different aryl bromide for the carboamination step. acs.org A key innovation in this methodology is the in situ modification of the palladium catalyst. acs.orgnih.gov The initial N-arylation and the subsequent carboamination steps often require different phosphine (B1218219) ligands for optimal efficiency. nih.gov By performing a ligand exchange after the first arylation, the catalyst structure is modified within the same reaction vessel to effectively promote the second transformation. acs.orgnih.gov This tandem approach provides rapid access to differentially arylated N-aryl-2-benzyl pyrrolidine derivatives in good yields and with good to excellent diastereoselectivity. nih.govacs.org

The choice of phosphine ligand is critical to the success of both individual reactions. nih.gov For the Pd-catalyzed monoarylation of primary aliphatic amines, ligands such as (rac)-BINAP and 2-di-tert-butylphosphinobiphenyl have shown general effectiveness. nih.gov However, for the subsequent carboamination of γ-(N-arylamino)alkenes to form the pyrrolidine ring, other ligands may be required to achieve high yields. nih.govumich.edu The ability to sequentially conduct these reactions in one pot via a ligand exchange protocol represents a significant advancement in synthetic efficiency. acs.org

Table 1: Palladium-Catalyzed Tandem Synthesis of N-Aryl-2-benzylpyrrolidines This table illustrates the outcome of the one-pot tandem N-arylation/carboamination reaction with various substrates.

Starting Amine Ar¹Br (N-Arylation) Ar²Br (Carboamination) Ligand 1 (N-Arylation) Ligand 2 (Carboamination) Yield (%) Diastereomeric Ratio (dr)
4-Penten-1-amine 4-Bromoanisole 4-Bromotoluene (rac)-BINAP P(t-Bu)₃ 75 >20:1
(S)-3-Methyl-4-penten-1-amine 1-Bromonaphthalene Bromobenzene 2-(di-tert-butylphosphino)biphenyl P(o-tolyl)₃ 68 15:1
4-Penten-1-amine 4-Bromobenzonitrile 4-Bromoanisole (rac)-BINAP P(2-furyl)₃ 71 >20:1

Cobalt and nickel-catalyzed reactions have emerged as powerful tools for the formation of C(sp³)–C(sp³) bonds, a fundamental transformation in organic synthesis. dicp.ac.cn Alkene hydroalkylation, in particular, offers an atom-economical method for constructing complex aliphatic structures. nih.govnih.gov While not always directly applied to N-benzylpyrrolidine synthesis, the principles are highly relevant for creating substituted pyrrolidine precursors.

Cobalt-hydride catalysis, for instance, has been successfully employed in the enantioselective anti-Markovnikov hydroalkylation of alkenes. nih.gov This method allows for the formation of a C(sp³)–C(sp³) bond with remote stereocontrol, which could be adapted for the synthesis of chiral α-alkylated N-heterocycles. nih.gov The versatility of cobalt catalysis is further demonstrated by its ability to switch between Markovnikov and anti-Markovnikov regioselectivity by simply changing the ligand from a bidentate to a tridentate system. nih.gov

Nickel-hydride catalyzed hydrofunctionalization of alkenes is another key strategy. dicp.ac.cn These reactions often require a directing group on the substrate to achieve high enantioselectivity. dicp.ac.cn For instance, nickel catalysis has been used for the hydroalkylation of olefins with N-sulfonyl amines, providing a direct route to α-branched amines. researchgate.net This approach involves a nickel-engaged β-hydride elimination and reductive elimination process, creating a C(sp³)–H bond insertion product without an external hydride source. researchgate.net Such methods hold potential for constructing the alkyl-substituted backbone of a pyrrolidine ring before cyclization and N-benzylation.

Table 2: Examples of Cobalt and Nickel-Catalyzed Hydroalkylation This table shows representative transformations using cobalt and nickel catalysts for C-C bond formation.

Catalyst System Reaction Type Substrate Example Product Type Yield (%) Enantiomeric Excess (ee %)
CoBr₂ / Chiral Bisphosphine Enantioselective Hydroalkylation 1,1-Disubstituted Alkene Chiral Fluoroalkane 85 95
Ni(cod)₂ / Phosphine Ligand Hydroalkylation Olefin + N-Sulfonyl Amine α-Branched Amine 78 N/A
Co(acac)₂ / Tridentate Ligand Markovnikov Hydroalkylation 1,1-Disubstituted Alkene α,α-Dialkyl Indole 92 96

Direct asymmetric reductive amination (DARA) is one of the most efficient methods for synthesizing chiral amines. d-nb.infonih.gov Iridium-based catalysts have proven particularly effective for this transformation, enabling the direct coupling of ketones with amines in a single step. d-nb.info This approach is highly suitable for the synthesis of N-benzylpyrrolidines, for example, by reacting a suitably substituted γ-keto-aldehyde precursor with benzylamine (B48309) followed by reductive cyclization.

The success of these reactions often hinges on the design of the chiral ligand coordinated to the iridium center. nih.gov Sterically tunable chiral phosphoramidite (B1245037) ligands have been developed that allow for high yields and excellent enantioselectivity in the reductive amination of various ketones with primary alkyl amines. d-nb.info The iridium catalyst facilitates the formation of an imine intermediate, which is then asymmetrically hydrogenated. thieme-connect.de Formic acid can also be employed as a convenient hydrogen source in these aqueous phase reductive aminations. rsc.org

This method tolerates a wide range of functional groups, including readily reducible nitro, cyano, and ester groups. researchgate.net The ability to perform these reactions at low catalyst loadings (as low as 0.02 mol%) and on a large scale underscores the practical utility of this methodology for producing valuable chiral amine building blocks. d-nb.info

Table 3: Iridium-Catalyzed Asymmetric Reductive Amination This table highlights the efficiency and selectivity of Ir-catalyzed DARA for synthesizing chiral amines.

Ketone Substrate Amine Source Catalyst System Yield (%) Enantiomeric Excess (ee %)
Acetophenone Benzylamine [Ir(cod)Cl]₂ / Chiral Phosphoramidite L4 94 95
4-Methoxyacetophenone Benzylamine [Ir(cod)Cl]₂ / Chiral Phosphoramidite L4 98 97
Levulinic Acid Aniline Ir-Dipyridylamine Complex / HCOOH 95 N/A

Organocatalytic Asymmetric Synthesis

Asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has become a third pillar of enantioselective synthesis alongside biocatalysis and metal catalysis. beilstein-journals.org Pyrrolidine-derived catalysts are among the most powerful and versatile organocatalysts discovered.

The chiral pyrrolidine scaffold is a privileged motif in organocatalysis. beilstein-journals.org Proline, the simplest pyrrolidine-derived catalyst, was famously used in the Hajos–Parrish–Eder–Sauer–Wiechert reaction and later shown to catalyze intermolecular aldol (B89426) reactions. mdpi.comnih.gov This discovery sparked the development of a vast family of more sophisticated pyrrolidine-based catalysts.

One of the most successful classes is the diarylprolinol silyl (B83357) ethers, which are highly efficient catalysts for a wide variety of enantioselective transformations. beilstein-journals.orgnih.gov These catalysts typically operate through enamine or iminium ion activation modes. mdpi.com For example, they are highly effective in the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities up to 85% ee. beilstein-journals.org

Other advanced pyrrolidine catalysts include C₂-symmetric squaramides, which have been used as recyclable organocatalysts for asymmetric Michael reactions between cyclohexanone (B45756) derivatives and β-nitrostyrenes. rsc.org The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific transformation. mdpi.com These catalytic systems provide a metal-free alternative for constructing stereocenters, which is highly desirable in pharmaceutical synthesis.

Table 4: Applications of Pyrrolidine-Derived Organocatalysts This table showcases the use of various pyrrolidine-based organocatalysts in asymmetric synthesis.

Catalyst Reaction Type Substrates Yield (%) Enantiomeric Excess (ee %)
Diarylprolinol Silyl Ether Michael Addition Propanal + β-Nitrostyrene 87 85
(S)-Proline Aldol Reaction Acetone + 4-Nitrobenzaldehyde 68 96
C₂-Symmetric Squaramide Michael Addition Cyclohexanone + β-Nitrostyrene 99 92
Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

The asymmetric [3+2] cycloaddition of azomethine ylides with alkenes is a powerful and atom-economical method for constructing enantiomerically enriched pyrrolidines. This reaction allows for the creation of up to four contiguous stereocenters on the pyrrolidine ring in a single step. The versatility of this method is enhanced by the ability to generate azomethine ylides from various precursors, including the condensation of α-amino acids or their esters with aldehydes.

The key to the asymmetry of this reaction lies in the use of chiral catalysts, typically involving a metal and a chiral ligand. For instance, catalyst systems based on silver(I) and copper(I) with chiral phosphine or P,S-ligands have demonstrated high levels of diastereo- and enantioselectivity. The choice of metal, ligand, and reaction conditions can be optimized to favor the formation of a specific stereoisomer.

A notable challenge in this area has been the introduction of substituents at the 3-position of the pyrrolidine ring. However, successful examples include the reaction of an imine derived from methyl glycinate (B8599266) with tert-butyl crotonate, which introduces a methyl group at the 3-position. The reaction of azomethine ylides with various enones, catalyzed by a copper(I)/chiral ferrocenyl P,S-ligand complex, has also been shown to produce highly substituted pyrrolidines with excellent endo-selectivity and enantioselectivity.

The general mechanism involves the in situ formation of an azomethine ylide from an imine, which then reacts with a dipolarophile (an alkene). The chiral catalyst coordinates to the ylide, creating a chiral environment that directs the approach of the alkene, leading to the preferential formation of one enantiomer of the pyrrolidine product. The reaction's stereochemical outcome can be influenced by the structure of the ylide, the dipolarophile, and the catalyst system employed.

Recent advancements have expanded the scope of this reaction to include less activated olefins and a wider variety of azomethine ylide precursors beyond the common α-iminoesters, allowing for the synthesis of pyrrolidines with diverse substitution patterns.

Table 1: Examples of Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

Catalyst SystemDipolarophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
AgOAc / (R)-QUINAPtert-Butyl acrylate97>20:198
[Cu(CH3CN)4]ClO4 / (Rc,SFc)-2fCyclopentenone>99>99:1 (endo)99
AgOAc / (Rc,SFc)-2f(E)-Chalcone9891:9 (endo/exo)98 (endo)
Cu(I) complexIsatin-derived trifluoromethyl acrylate60-96>20:180->99

Ring-Closing Metathesis Strategies (e.g., Enyne Metathesis)

Ring-closing metathesis (RCM) is a versatile and powerful strategy for the synthesis of cyclic compounds, including pyrrolidine derivatives. Enyne metathesis, a specific type of RCM, involves the intramolecular reaction of a substrate containing both an alkene and an alkyne moiety to form a cyclic compound with a conjugated diene system. This method is particularly useful for constructing five- to nine-membered heterocycles.

The reaction is typically catalyzed by ruthenium carbene complexes, such as Grubbs' first or second-generation catalysts. The driving force for the reaction is the formation of a thermodynamically stable conjugated 1,3-diene. The mechanism involves the formation of a ruthenacyclobutane intermediate, which then undergoes cycloreversion to yield the product and regenerate the catalyst.

For the synthesis of 3-methylpyrrolidine (B1584470) derivatives, an appropriate enyne precursor bearing a methyl group at the desired position is required. The ring-closing enyne metathesis of such a precursor would lead to a 3-methyl-1,3-dienyl-pyrrolidine derivative, which can be subsequently hydrogenated to afford the saturated 3-methylpyrrolidine. An efficient method for the synthesis of chiral pyrrolidine derivatives has been developed via ring-closing enyne metathesis from substrates containing a basic or nucleophilic nitrogen atom, proceeding in good yields under mild conditions.

The choice of catalyst can be crucial. While first-generation Grubbs' catalysts are effective, second-generation catalysts often exhibit higher activity and broader functional group tolerance. The reaction conditions, such as solvent and temperature, can also be optimized to maximize the yield and selectivity. For instance, fast and effective ring-closing olefin metathesis of diallylamine (B93489) derivatives to form pyrrolidines has been achieved at room temperature in dichloromethane (B109758) using a first-generation Grubbs' catalyst.

Table 2: Ruthenium Catalysts for Enyne Metathesis

CatalystStructureGenerationKey Features
Grubbs' CatalystFirstEffective for a range of RCM reactions.
Grubbs' CatalystSecondHigher activity, greater functional group tolerance.
Hoveyda-Grubbs CatalystSecondFeatures a chelating isopropoxystyrene ligand, often providing enhanced stability and activity.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a fundamental approach to the synthesis of cyclic structures like the pyrrolidine ring. Various methods fall under this category, each with its own scope and advantages.

Schmidt Reactions

The intramolecular Schmidt reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. This reaction typically involves the acid-catalyzed reaction of an alkyl azide (B81097) with a carbocation, which can be generated from an alcohol, alkene, or, in a relevant variation, a carboxylic acid derivative.

For the synthesis of substituted pyrrolidines, an ω-azido carboxylic acid or its derivative can be employed. For example, the reaction of ω-azido valeryl chlorides, generated in situ from the corresponding carboxylic acids, can lead to the formation of pyrrolidine derivatives. The reaction proceeds through the formation of an N-acyliminium ion or an isocyanate intermediate, which is then trapped intramolecularly by a nucleophile. The specific intermediate formed and the final product can be influenced by the substitution pattern on the starting material. For instance, an α-substituent on the azido (B1232118) acid tends to favor the formation of the isocyanate-trapped product, which can lead to a pyrrolidine, while a β-substituent favors the N-acyliminium ion pathway, often resulting in a pyrrolidinone. This method has been successfully applied to the synthesis of various pyrrolophenanthridine alkaloids.

Intramolecular Amination of Organoboronates

A more recent and highly stereospecific method for constructing pyrrolidines is the intramolecular amination of organoboronates. This reaction proceeds through a 1,2-metalate shift of an aminoboron "ate" complex to form the C-N bond of the heterocyclic ring. A key advantage of this method is its ability to transfer the stereochemistry of an enantiomerically enriched organoboronic ester to the final cyclic amine with high fidelity.

The process generally involves a substrate containing both an organoboronate (e.g., a boronic ester) and a tethered electrophilic amine precursor, such as a methoxyamine. The reaction is typically promoted by a base, such as potassium tert-butoxide, and does not require harsh or highly Lewis acidic reagents. The methoxyamine functional group can be readily introduced into the molecule by reacting an alcohol with Boc-protected methoxyamine under Mitsunobu conditions, followed by deprotection.

This methodology has been successfully applied to synthesize a variety of substituted pyrrolidines, including those with additional functional groups like alkenes. The ability to form the pyrrolidine ring with high stereospecificity makes this an attractive strategy for the synthesis of chiral, non-racemic this compound and its derivatives, provided a suitable enantiomerically enriched organoboronate precursor can be prepared.

Functionalization of Pyrrolidine Ring Systems

The ability to selectively introduce functional groups onto a pre-existing pyrrolidine ring is a powerful strategy for the synthesis of complex derivatives. The positions alpha (C2 and C5) and beta (C3 and C4) to the nitrogen atom exhibit different reactivity profiles, and various methods have been developed to target these sites.

Alpha- and Beta-Position Functionalization

Alpha-Functionalization (C2 and C5)

The C-H bonds at the α-position of a pyrrolidine are activated by the adjacent nitrogen atom, making them susceptible to functionalization. A common strategy involves the in situ formation of an N-acyliminium ion or an enamine, which can then be trapped by a nucleophile.

One modern approach is the redox-neutral α-functionalization. In this method, the pyrrolidine reacts with an oxidizing agent, such as a quinone monoacetal, in the presence of a base like DABCO, to generate an iminium ion intermediate. This electrophilic species can then be attacked by a variety of nucleophiles, including indoles and naphthols, to afford α-aryl-substituted pyrrolidines. This one-pot method provides a direct route to α-functionalized products.

Another powerful technique is the direct α-C–H bond functionalization of unprotected secondary amines. This can be achieved by deprotonating the amine with a strong base (e.g., n-BuLi) and then using a sacrificial hydride acceptor (like benzophenone) to form a cyclic imine. This imine can then be captured by an organolithium reagent to introduce a new substituent at the α-position. This protecting-group-free method is highly efficient and stereospecific.

Beta-Functionalization (C3 and C4)

Functionalizing the less reactive β-positions (C3 and C4) of the pyrrolidine ring is more challenging but has been achieved through several innovative strategies.

Palladium-catalyzed C(sp³)–H activation has emerged as a key method for β-functionalization. This approach often utilizes a directing group attached to the pyrrolidine nitrogen or another part of the molecule to guide the metal catalyst to a specific C-H bond. For instance, proline derivatives bearing an aminoquinoline amide directing group can undergo palladium-catalyzed C-H arylation at the C3 position with high regio- and stereospecificity, yielding cis-2,3-disubstituted pyrrolidines. The directing group can often be removed after the functionalization step.

A transition-metal-free approach for β-functionalization involves a "borrowing hydrogen" strategy catalyzed by B(C₆F₅)₃. In this process, the N-protected pyrrolidine undergoes a dehydrogenation to form an enamine intermediate. This enamine can then react with an electrophile, such as an isatin, followed by hydrogenation of the resulting intermediate by the "borrowed" hydrogen to yield a C3-substituted pyrrolidine. Interestingly, by adjusting the reaction temperature, this method can be directed to produce either the C3-substituted pyrrolidine or the corresponding C3-substituted pyrrole.

Cobalt-catalyzed hydromethylation of 3-pyrrolines offers another route to C3-functionalized pyrrolidines. This reaction provides an efficient way to install a methyl group at the 3-position with high enantioselectivity.

These diverse methods for α- and β-functionalization provide a comprehensive toolkit for the late-stage modification of the pyrrolidine scaffold, enabling the synthesis of a wide array of complex and functionally diverse molecules.

Table 3: Comparison of Pyrrolidine Functionalization Methods

PositionMethodCatalyst/ReagentKey Features
Alpha (C2) Redox-Neutral FunctionalizationQuinone monoacetal, DABCOOne-pot, direct arylation.
Direct C-H Functionalizationn-BuLi, Hydride AcceptorProtecting-group-free, stereospecific.
Beta (C3) Directed C-H ActivationPd(OAc)₂, Aminoquinoline DGHigh regio- and stereoselectivity.
Borrowing HydrogenB(C₆F₅)₃Transition-metal-free, divergent synthesis of pyrrolidines or pyrroles.
HydromethylationCobalt catalyst, CH₃IEnantioselective introduction of a methyl group.

Multicomponent Reactions for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in modern organic synthesis for constructing complex molecular architectures from simple starting materials in a single operation. nih.govrasayanjournal.co.in These reactions are highly valued for their atom and step economy, often leading to higher yields and reduced waste compared to traditional multi-step syntheses. citedrive.com In the context of pyrrolidine synthesis, MCRs provide a direct route to highly functionalized derivatives. citedrive.comtandfonline.com

Recent breakthroughs (2018–2024) in this area include catalyst-based, catalyst-free, and azomethine ylide-mediated MCRs. citedrive.com These methods often employ innovative techniques such as ultrasound and microwave irradiation to accelerate reaction times and improve yields. citedrive.comrsc.org

A common approach involves the one-pot condensation of several reactants. For instance, a three-component cascade reaction can be used to generate the pyrrolidine ring system. One such protocol involves the reaction of a primary amine, an acetylene (B1199291) dicarboxylate, and formaldehyde, mediated by an inexpensive and recyclable catalyst like tetra-n-butylammonium bromide (TBAB) in water, which acts as a green solvent. rasayanjournal.co.in Another sophisticated MCR strategy is the diastereoselective synthesis of highly substituted pyrrolidines from an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, which can create up to three stereogenic centers in one step. nih.gov A novel four-component condensation has also been described, reacting secondary amines, carbon disulfide, isocyanides, and gem-dicyano olefins under catalyst-free, ultrasonic conditions to produce polysubstituted pyrrolidines. rsc.org

Reaction TypeComponentsKey FeaturesReference
Three-Component CascadePrimary amine, Acetylene dicarboxylate, FormaldehydeMediated by TBAB in water; environmentally benign. rasayanjournal.co.in
Asymmetric Three-Component ReactionPhenyldihydrofuran, N-tosyl imino ester, Silane reagentDiastereoselective; constructs up to three stereocenters. nih.gov
Four-Component CondensationSecondary amine, Carbon disulfide, Isocyanide, Gem-dicyano olefinCatalyst-free; uses ultrasound irradiation. rsc.org

Electrochemical Oxidation in Pyrrolidine Synthesis

Electrochemical synthesis is a powerful tool that offers excellent control over reaction kinetics and selectivity, often under mild conditions. researchgate.net In the synthesis of pyrrolidine rings, electrochemical oxidation has been utilized to generate radical species that can initiate cyclization reactions. zendy.ionih.gov

A notable example is the stereoselective synthesis of chlorotrifluoromethylated pyrrolidines through an electrocatalytic radical ene-yne cyclization. zendy.ionih.gov This method employs anodically coupled electrolysis, a process that combines two parallel oxidative events in a convergent manner. zendy.io Commercially available and stable solids, such as sodium triflinate (CF₃SO₂Na) and magnesium chloride (MgCl₂), serve as the sources for the trifluoromethyl (CF₃•) and chlorine (Cl•) radicals, respectively, which are generated via electrochemical oxidation. zendy.ionih.gov The subsequent radical reaction with a 1,6-enyne substrate is controlled by an earth-abundant manganese catalyst. zendy.io The use of a chelating ligand is crucial for achieving high stereochemical control over the geometry of the resulting alkene group in the pyrrolidine product. zendy.ionih.gov

MethodologyRadical SourcesCatalyst/ControlKey OutcomeReference
Electrocatalytic Radical Ene-Yne CyclizationCF₃SO₂Na and MgCl₂Manganese (Mn) catalyst and a chelating ligandStereoselective synthesis of functionalized pyrrolidines. zendy.ionih.gov

Derivatization of this compound Precursors

The functionalization of pyrrolidine precursors is essential for creating a diverse range of derivatives for various applications. Key transformations include alkylation, acylation, reduction, and oxidation reactions, which allow for the modification of the pyrrolidine ring and its substituents.

Alkylation and Acylation Strategies

Alkylation and acylation are fundamental strategies for modifying pyrrolidine precursors. Acylation, often targeting the nitrogen atom of the pyrrolidine ring, can serve to install functional groups or to act as a protecting group that influences subsequent reactions. For example, N-acyl pyrrolidines can be activated by Lewis acids for reductive C–N bond cleavage, a transformation not achievable with other methods. acs.org

The synthesis of certain bioactive compounds has been achieved through the acylation and subsequent alane reduction of appropriate diamine precursors. researchgate.net In another instance, the acylation of a 2-oxo-pyrrolidine derivative with an acid chloride is a key step in building more complex molecules. google.com These reactions highlight the importance of acylation in creating intermediates that are primed for further functionalization.

StrategySubstrate TypePurpose/OutcomeReference
N-AcylationPyrrolidineActivation for C-N bond cleavage via photoredox catalysis. acs.org
Acylation-ReductionDiamine PrecursorSynthesis of specific sigma receptor ligands. researchgate.net
Acylation-Alkylation2-Oxo-pyrrolidinePreparation of 2-oxo-1-pyrrolidine derivatives for neurological applications. google.com

Reduction and Oxidation Reactions

Reduction and oxidation reactions are critical for interconverting functional groups on the pyrrolidine ring, particularly for generating hydroxyl or carbonyl functionalities which are common in drug candidates.

Reduction: The asymmetric reduction of a ketone precursor is a powerful method for producing chiral hydroxyl-substituted pyrrolidines. For instance, 1-benzyl-3-pyrrolidinone (B141626) can undergo enzymatic asymmetric reduction to yield enantiopure (R)- or (S)-1-benzyl-3-hydroxypyrrolidine, which are well-known intermediates for various pharmaceuticals. sigmaaldrich.com The use of chiral oxazaborolidines, known as CBS catalysts, is also a well-established method for the catalytic reduction of prochiral ketones to yield chiral alcohols with excellent enantiomeric excess. psu.edu

Oxidation: The oxidation of the pyrrolidine ring can yield valuable lactam structures (pyrrolidinones). A selective electrochemical aminoxyl-mediated Shono-type oxidation has been developed to convert functionalized pyrrolidines into pyrrolidinones. organic-chemistry.orgacs.org This method is notable for its mild conditions, high selectivity, and broad functional group compatibility. organic-chemistry.org It utilizes a cost-effective stainless-steel electrode and can be performed with user-friendly equipment, making it a scalable and practical alternative to other oxidation methods. organic-chemistry.orgacs.org Mechanistic studies suggest a pathway involving hemiaminal intermediates, which is distinct from the classical Shono oxidation. organic-chemistry.org

TransformationStarting MaterialReagents/MethodProductReference
Asymmetric Reduction1-Benzyl-3-pyrrolidinoneKetoreductase (enzymatic)(R)- or (S)-1-Benzyl-3-hydroxypyrrolidine sigmaaldrich.com
Electrochemical OxidationFunctionalized PyrrolidineAminoxyl-mediated (e.g., ketoABNO), electrochemical setupPyrrolidinone (γ-lactam) organic-chemistry.orgacs.org

Chemical Reactivity and Transformation Pathways of 1 Benzyl 3 Methylpyrrolidine Derivatives

N-Debenzylation and Deprotection Methodologies (e.g., Hydrogenolysis)

The N-benzyl group is a common protecting group for secondary amines like the nitrogen in the pyrrolidine (B122466) ring. Its removal is a key step in many synthetic pathways. The most prevalent method for this transformation is catalytic hydrogenolysis. researchgate.net

Hydrogenolysis involves the cleavage of the C-N bond using molecular hydrogen in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.net This reaction is generally clean and efficient. For instance, in the debenzylation of related N-benzylpyrrolidine derivatives, catalysts such as 20% palladium hydroxide (B78521) on carbon (Pearlman's catalyst) are effective. The reaction is often carried out in a protic solvent like ethanol (B145695) under a hydrogen atmosphere, sometimes at elevated temperatures (e.g., 60°C) to drive the reaction to completion. nih.gov

In some cases, particularly with complex substrates, the efficiency of hydrogenolysis can be low. Research on related aminopyridinomethylpyrrolidine scaffolds has shown that the addition of an acid, such as acetic acid, can significantly facilitate the N-debenzylation process, leading to higher yields of the deprotected amine. nih.govresearchgate.net This is attributed to the easier cleavage of the more polarized σ-bond in the protonated substrate. researchgate.net

While hydrogenolysis is standard, it is incompatible with other reducible functional groups like alkenes or certain aromatic systems. researchgate.net Alternative methods have been developed to circumvent this limitation. One such method involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere, which can efficiently debenzylate various nitrogen-containing heterocycles. researchgate.net

Table 1: Selected Conditions for N-Debenzylation of N-Benzylpyrrolidine Derivatives and Related Heterocycles

Substrate TypeReagents and ConditionsSolventYieldReference
N-Boc, N-Bn protected aminopyridinomethylpyrrolidine20% Pd(OH)₂/C, H₂ (1 atm), 60°C, 24hEthanol26% nih.gov
N-Boc, N-Bn protected aminopyridinomethylpyrrolidine20% Pd(OH)₂/C, H₂ (1 atm), Acetic Acid, 60°C, 24hEthanol66% nih.govresearchgate.net
General Aromatic HeterocyclesKOtBu, O₂ (bubbled)DMSO/THF60-87% researchgate.net
O-benzyl protected N-Boc-tyrosine10% Pd/C, H₂ (from H-Cube®), 60°C, 1 mL/minEtOH:EtOAc (1:1)100% thalesnano.com

Ring Transformations and C-N Bond Cleavage in Pyrrolidines

Cleavage of the chemically inert C-N bonds within an unstrained pyrrolidine ring is a significant synthetic challenge. Such transformations enable skeletal remodeling and the conversion of the cyclic amine into different structural motifs.

Traditional methods for the reductive cleavage of C-N bonds in cyclic amines include hydrogenolysis using molecular hydrogen and transition metal catalysts. acs.orgnih.gov However, these methods often require harsh conditions. More recent advancements have focused on single-electron transfer (SET) mechanisms to achieve this transformation under milder conditions.

A notable strategy involves the reductive cleavage of N-benzoyl pyrrolidines, a derivative class of N-benzylpyrrolidines, using a combination of a Lewis acid and photoredox catalysis. acs.orgnih.govchemrxiv.org This process facilitates a single-electron transfer to the amide carbonyl group, which is coordinated by the Lewis acid (e.g., Zn(OTf)₂). This coordination makes the amide more susceptible to reduction by the excited photoredox catalyst. nih.gov Following the electron transfer, a radical intermediate is formed, which then undergoes selective cleavage of the C2-N bond of the pyrrolidine ring. This method allows for the generation of a carbon-centered radical that can participate in further reactions, enabling significant skeletal remodeling of the original pyrrolidine structure. chemrxiv.org

Table 2: Reductive C-N Bond Cleavage of N-Benzoyl Proline Derivatives via Photoredox Catalysis

SubstrateProduct StructureYieldReference
N-Benzoyl Proline Methyl Esterγ-amino-α,β-unsaturated ester95% acs.org
N-Benzoyl Proline Dipeptideδ-amino acid derivative85% acs.org
Fused N-Benzoyl Pyrrolidine BicycleRing-opened piperidine (B6355638) derivative78% acs.org

Note: The table shows results for N-benzoyl proline derivatives, which serve as a model system for the reductive cleavage of the pyrrolidine C-N bond.

Beyond reductive cleavage, the pyrrolidine ring can undergo ring-opening reactions through other mechanisms. For example, tertiary cyclic amines are susceptible to ring-opening when treated with benzyne (B1209423) in the presence of a protic nucleophile. Research has demonstrated this reactivity with substrates like 1-methylpyrrolidine. researchgate.net By analogy, 1-benzyl-3-methylpyrrolidine could undergo a similar transformation. The reaction proceeds via the formation of a quaternary ammonium (B1175870) intermediate after the attack of the pyrrolidine nitrogen on the benzyne. A subsequent nucleophilic attack on one of the α-carbons to the nitrogen leads to the opening of the pyrrolidine ring, yielding a functionalized linear amine. researchgate.net

Functional Group Interconversions on the Pyrrolidine Framework

Functional group interconversion (FGI) refers to the transformation of one functional group into another. solubilityofthings.com On the 1-benzylpyrrolidine (B1219470) framework, such transformations are key to elaborating the structure. While this compound itself lacks common functional groups for interconversion, related derivatives with functional handles at the 3-position are frequently used in synthesis.

A prime example is the reduction of 1-benzyl-3-pyrrolidinone (B141626), a close structural analog. The ketone group at the C3 position is a versatile functional group that can be readily converted into an alcohol. Enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone yields enantiopure (R)- or (S)-1-benzyl-3-hydroxypyrrolidine. sigmaaldrich.com This transformation from a ketone to a chiral alcohol is a powerful FGI that introduces a stereocenter and a hydroxyl group, which can be used for further synthetic manipulations. sigmaaldrich.com

Table 3: Functional Group Interconversion on a 1-Benzylpyrrolidine Derivative

Starting MaterialReaction TypeReagentsProductSignificanceReference
1-Benzyl-3-pyrrolidinoneEnzymatic Asymmetric ReductionKetoreductaseEnantiopure 1-Benzyl-3-hydroxypyrrolidineConversion of a ketone to a chiral alcohol. sigmaaldrich.com

Computational and Theoretical Studies on 1 Benzyl 3 Methylpyrrolidine and Pyrrolidine Scaffolds

Conformational Analysis of Pyrrolidine (B122466) Ring Systems

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic conformational equilibrium. researchgate.net Computational methods, particularly ab initio and Density Functional Theory (DFT) calculations, have been instrumental in mapping the potential energy surface of the pyrrolidine ring and understanding its flexibility.

High-level quantum mechanical calculations have become indispensable for accurately describing the geometry and energetics of pyrrolidine systems. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT methods, with functionals like B3LYP, are commonly employed to explore the conformational space of these heterocyclic scaffolds. nih.gov

These studies reveal that the pyrrolidine ring predominantly adopts two puckered conformations: the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). researchgate.net In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy difference between these conformers is typically small, allowing for rapid interconversion. researchgate.net For the parent pyrrolidine, calculations have shown that the equatorial conformer is slightly more stable than the axial conformer.

The choice of computational method and basis set can influence the predicted geometries and relative energies of the conformers. For instance, studies on N-substituted pyrrolidines have utilized DFT methods to optimize conformer geometries and calculate NMR chemical shifts, which are then compared with experimental data to validate the computational models. researchgate.net

Computational MethodBasis SetKey Findings for Pyrrolidine Scaffolds
DFT (B3LYP)6-31G(d,p)Effective for predicting geometries and trends in stereoselectivity in proline-catalyzed reactions. nih.gov
MP2aug-cc-pVDZUsed to calculate energy barriers for pseudorotation in pyrrolidine.
CCSD(T)-Provides high-accuracy energy calculations for the relative stability of conformers.

The interconversion between the various envelope and twist conformations of the pyrrolidine ring occurs through a process known as pseudorotation. This is not a true rotation around a bond but a continuous puckering motion of the ring. The entire pseudorotation circuit can be described by a single phase angle coordinate.

Computational studies have mapped the potential energy surface of this pseudorotation pathway. For the unsubstituted pyrrolidine molecule, the barrier to pseudorotation has been determined both experimentally and computationally. Quantum chemical calculations have estimated this barrier to be around 2-3 kcal/mol. researchgate.net For instance, calculations at the CCSD(T) level of theory have yielded a barrier of approximately 284 cm⁻¹ (about 0.81 kcal/mol).

The energy barriers for ring puckering in substituted pyrrolidines, such as N-formyl-L-prolinamide, have been found to be in the range of 1.79 to 7.46 kcal/mol, depending on the specific conformational change. These low energy barriers indicate that at room temperature, substituted pyrrolidines like 1-benzyl-3-methylpyrrolidine are conformationally flexible, rapidly interconverting between different puckered forms.

MoleculeComputational MethodCalculated Energy Barrier (kcal/mol)Type of Conformational Change
PyrrolidineCCSD(T)~0.81 Pseudorotation
N-formyl-L-prolinamideRHF/3-21G1.79 - 7.46 syn-anti ring puckering
Proline-2-3 researchgate.netcis-trans isomerization

The presence of substituents on the pyrrolidine ring significantly influences its conformational equilibrium. Both steric and stereoelectronic effects play a crucial role in determining the preferred pucker of the ring and the orientation of the substituents (pseudo-axial vs. pseudo-equatorial).

Computational studies on substituted prolines have shown that electron-withdrawing substituents at the C4 position have a strong stereoelectronic influence on the ring pucker. nih.gov For instance, a 4R electron-withdrawing group strongly favors an exo pucker. nih.gov In contrast, bulky substituents, such as a tert-butyl group, exert a strong steric influence, favoring a pseudo-equatorial orientation to minimize steric strain. nih.gov In the case of this compound, the conformational preference of the methyl group will be a balance between minimizing steric interactions with the benzyl (B1604629) group and other ring hydrogens. Fluorine substitution has also been shown to induce significant conformational changes due to stereoelectronic effects like the gauche effect. beilstein-journals.org

Mechanistic Insights into Stereoselective Reactions

Pyrrolidine scaffolds are central to many organocatalysts used in stereoselective synthesis. Computational studies have been pivotal in elucidating the mechanisms of these reactions and understanding the origins of their high stereoselectivity.

Computational modeling, particularly with DFT, allows for the detailed investigation of reaction mechanisms involving pyrrolidine-based catalysts. For reactions such as aldol (B89426), Michael, and Mannich reactions, theoretical studies have successfully identified key intermediates and transition states in the catalytic cycle. nih.govresearchgate.net

In proline-catalyzed aldol reactions, for example, the mechanism proceeds through an enamine intermediate. nih.gov Computational studies have modeled the transition states for the C-C bond-forming step, revealing the crucial role of hydrogen bonding and the geometry of the transition state in determining the stereochemical outcome. nih.gov For gold-catalyzed reactions involving pyrrolidinyl-phosphine ligands, DFT calculations have been used to analyze the chiral binding pocket and the non-covalent interactions between the catalyst and the substrate that lead to high enantioselectivity. nih.govacs.org These studies provide a molecular-level understanding of how the catalyst structure translates into stereochemical control.

A significant application of computational chemistry in this field is the prediction of stereoselectivity. By calculating the energies of the various diastereomeric transition states, it is possible to predict which stereoisomer will be the major product.

Computational models have been successfully used to explain and predict the enantioselectivity and diastereoselectivity of a wide range of reactions catalyzed by pyrrolidine derivatives. For instance, in the [3+2] cycloaddition reaction between N-tert-butanesulfinylazadienes and azomethine ylides, computational methods were used to study the influence of the N-tert-butanesulfinyl group on the diastereoselectivity. acs.org Similarly, DFT calculations have been employed to rationalize the stereoselectivities observed in aldol reactions catalyzed by various proline derivatives. nih.govresearchgate.net These models can assess the subtle steric and electronic differences between competing transition states, providing a quantitative prediction of the product ratios. This predictive power is invaluable for the rational design of new and more effective chiral catalysts.

Application of Computational Chemistry in Materials Design (e.g., Structure-Directing Agents for Zeolites)

The primary role of an OSDA in zeolite synthesis is to template the formation of specific porous crystalline structures. The effectiveness of an OSDA is governed by a delicate balance of host-guest interactions between the organic molecule and the inorganic zeolite framework. Computational chemistry allows for the detailed investigation of these interactions, primarily through the calculation of binding or interaction energies. These energies quantify the stability of the OSDA within the pores or channels of a particular zeolite framework. A lower, more negative interaction energy generally indicates a better fit and a higher likelihood that the OSDA will successfully template the formation of that specific zeolite.

The interaction energy is typically composed of van der Waals forces and electrostatic interactions. Molecular mechanics and quantum mechanics calculations are employed to determine these energies. By systematically calculating the interaction energies of a potential OSDA with a range of known or hypothetical zeolite frameworks, researchers can screen for the most promising candidates for synthesizing a target zeolite structure.

A critical aspect of these computational studies is the consideration of the OSDA's conformation and the flexibility of the zeolite framework. Molecular dynamics simulations can be used to explore the conformational space of the OSDA within the zeolite pores and to account for the dynamic nature of the host-guest interactions. These simulations provide a more realistic picture of the templating process.

To illustrate the application of these computational methods, the following table presents hypothetical binding energy data for a series of pyrrolidinium-based OSDAs in different zeolite frameworks. This data, while not specific to this compound, demonstrates how computational screening can be used to identify selective OSDAs.

This table is illustrative and based on general trends observed in computational studies of OSDAs. The values are not from a single specific research paper but are representative of typical calculated binding energies.

The data in the table suggests that as the size of the alkyl or benzyl substituent on the pyrrolidinium ring increases, the binding energy becomes more negative, indicating stronger interactions with the zeolite frameworks. Furthermore, the relative binding energies can indicate selectivity. For example, 1-Benzyl-1-methylpyrrolidinium shows a significantly more favorable binding energy in the MFI framework compared to CHA and FAU, suggesting it could be a selective OSDA for MFI-type zeolites.

In addition to binding energy, computational studies can also predict other important parameters, such as the deformation energy of the OSDA. This is the energy required to force the OSDA into a conformation that fits within the zeolite pore. A high deformation energy can counteract a favorable binding energy, making the OSDA less effective.

The following table summarizes key computational parameters that are typically evaluated when screening for potential OSDAs.

Q & A

Q. What are the standard laboratory synthesis protocols for 1-Benzyl-3-methylpyrrolidine?

A common method involves nucleophilic substitution or reductive amination. For example, a procedure adapted for pyrrolidine derivatives uses a polar aprotic solvent (e.g., DMF) with a base (e.g., potassium carbonate) and heating under reflux (150°C for 20 hours). Reaction progress is monitored via TLC, followed by extraction (ethyl acetate), washing with ammonium chloride, and solvent removal under reduced pressure . Yield optimization may require adjusting stoichiometry or reaction time.

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation relies on spectral analysis:

  • 1H NMR : Peaks for aromatic protons (δ 7.2–7.6 ppm), methyl groups (δ 1.9–2.1 ppm), and pyrrolidine backbone protons (δ 3.2–3.4 ppm) .
  • Mass spectrometry : Molecular ion peaks matching the molecular formula (C12H17N, M.W. 175.27) .
  • Elemental analysis : Nitrogen content (~8%) aligns with calculated values .

Q. What chromatographic methods ensure purity assessment of this compound?

Reverse-phase HPLC or GC-MS is recommended. For instance, HPLC with a C18 column (acetonitrile/water gradient) can detect impurities below 2%, as commercial samples report ≥98% purity . GC-MS under splitless injection mode (column: DB-5MS) helps identify volatile byproducts .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral this compound derivatives?

Chiral stationary phase chromatography (e.g., Chiralpak AD-H or OD-H columns) using hexane/isopropanol mobile phases resolves enantiomers. Evidence from related compounds (e.g., (3R,4R)- and (3S,4S)-1-benzylpyrrolidinediol) shows baseline separation with enantiomeric excess >99% . Alternatively, diastereomeric salt formation with tartaric acid derivatives can isolate stereoisomers.

Q. How to address contradictions in reaction yields or spectral data during synthesis?

Cross-validate analytical results:

  • Compare NMR shifts with published data for similar compounds (e.g., δ 10.01 ppm for aldehyde protons in related pyrrolidine-benzaldehyde derivatives ).
  • Re-examine reaction conditions (e.g., moisture sensitivity, catalyst loading) if yields deviate >10% from literature values.
  • Use X-ray crystallography (as in [(3S,4S)-1-benzylpyrrolidine-3,4-diol]) to resolve ambiguities in stereochemistry .

Q. What strategies optimize the synthesis of this compound for scale-up?

  • Catalyst screening : Test palladium or nickel catalysts for reductive amination steps to reduce reaction time.
  • Solvent selection : Replace DMF with greener solvents (e.g., 2-MeTHF) to simplify purification.
  • Microwave-assisted synthesis : Reduces reaction time from 20 hours to <2 hours for analogous pyrrolidine derivatives .

Q. How can this compound be functionalized for medicinal chemistry applications?

  • Electrophilic substitution : Introduce halogens or nitro groups at the benzyl ring for downstream coupling (e.g., Suzuki-Miyaura) .
  • Methyl group modification : Oxidation to a ketone or substitution with a cyano group enhances binding affinity in receptor studies .
  • Heterocyclic fusion : Attach pyridine or imidazole rings to explore bioactivity (e.g., kinase inhibition) .

Methodological Considerations

  • Stereochemical analysis : Circular dichroism (CD) or optical rotation measurements complement X-ray data for chiral derivatives .
  • Reaction monitoring : Real-time IR spectroscopy tracks carbonyl or amine intermediates during synthesis .
  • Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., N-benzyl degradation products) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.